molecular formula C15H21NO5 B12936153 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B12936153
M. Wt: 295.33 g/mol
InChI Key: VVFJCRNSRSSPOW-HNNXBMFYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The presence of a hydroxyphenyl group adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Introduction of the hydroxyphenyl group: This step involves the coupling of a hydroxyphenyl derivative with the protected amino acid intermediate.

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy group, reducing its versatility in reactions.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid is unique due to the combination of the Boc protecting group and the hydroxyphenyl group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, often referred to as a tyrosine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its structural features, including the tert-butoxycarbonyl (Boc) protective group and the 4-hydroxyphenyl moiety, which are known to influence its interaction with biological targets.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 279.31 g/mol
  • CAS Number : 142847-18-5
  • SMILES Notation : CC(C(=O)O)N(C(=O)O)(C(=O)O)C1=CC=C(C=C1)O

The biological activity of this compound is largely attributed to the 4-hydroxyphenyl group, which enhances its interaction with various enzymes and receptors. Compounds containing this moiety have been shown to exhibit significant antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound against multidrug-resistant pathogens. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated effectiveness against ESKAPE pathogens, a group notorious for their resistance to antibiotics. The incorporation of the 4-hydroxyphenyl moiety allows these compounds to interact with microbial cell wall synthesis pathways, particularly inhibiting enzymes involved in peptidoglycan biosynthesis .

Case Studies and Research Findings

  • Antifungal Activity : A study reported that derivatives similar to this compound exhibited antifungal activity against drug-resistant strains of Candida auris. The minimal inhibitory concentrations (MICs) were determined, showcasing the compound's efficacy in inhibiting fungal growth in vitro .
  • Antibacterial Activity : Another investigation evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed varying degrees of activity, with some exhibiting MIC values below 64 µg/mL against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Data Table: Biological Activity Overview

Activity Type Target Pathogen MIC (µg/mL) Remarks
AntifungalCandida auris< 32Effective against resistant strains
AntibacterialStaphylococcus aureus> 64Weak activity observed
AntibacterialKlebsiella pneumoniae32Significant activity noted
AntibacterialPseudomonas aeruginosa64Moderate efficacy

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(20)16-15(4,12(18)19)9-10-5-7-11(17)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t15-/m0/s1

InChI Key

VVFJCRNSRSSPOW-HNNXBMFYSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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